{3-bromo-5-methoxy-4-[2-oxo-2-(1-piperidinyl)ethoxy]phenyl}methanol
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Overview
Description
{3-bromo-5-methoxy-4-[2-oxo-2-(1-piperidinyl)ethoxy]phenyl}methanol is a synthetic organic compound that features a brominated phenoxy group, a hydroxymethyl group, a methoxy group, and a piperidinyl ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-bromo-5-methoxy-4-[2-oxo-2-(1-piperidinyl)ethoxy]phenyl}methanol typically involves multiple steps:
Hydroxymethylation: The addition of a hydroxymethyl group to the aromatic ring.
Piperidinyl Ethanone Formation: The attachment of the piperidinyl ethanone moiety to the phenoxy group.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts, would be tailored to each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially affecting the hydroxymethyl group.
Reduction: Reduction reactions may target the bromine atom or the carbonyl group in the ethanone moiety.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, affecting cellular pathways. The molecular targets and pathways involved would be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Bromo-4-hydroxy-6-methoxy-phenoxy)-1-piperidin-1-yl-ethanone
- 2-(2-Bromo-4-hydroxymethyl-6-methoxy-phenoxy)-1-pyrrolidin-1-yl-ethanone
Properties
Molecular Formula |
C15H20BrNO4 |
---|---|
Molecular Weight |
358.23 g/mol |
IUPAC Name |
2-[2-bromo-4-(hydroxymethyl)-6-methoxyphenoxy]-1-piperidin-1-ylethanone |
InChI |
InChI=1S/C15H20BrNO4/c1-20-13-8-11(9-18)7-12(16)15(13)21-10-14(19)17-5-3-2-4-6-17/h7-8,18H,2-6,9-10H2,1H3 |
InChI Key |
SXJHZVFYXMYTLF-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC(=C1)CO)Br)OCC(=O)N2CCCCC2 |
Canonical SMILES |
COC1=C(C(=CC(=C1)CO)Br)OCC(=O)N2CCCCC2 |
Origin of Product |
United States |
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